5-Bromothiazole-2-carbaldehyde

Overview

Description

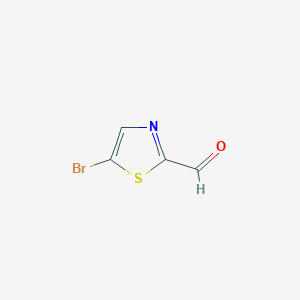

5-Bromothiazole-2-carbaldehyde (CAS 933752-44-4) is a brominated heterocyclic aldehyde with the molecular formula C₄H₂BrNOS and a molecular weight of 192.03 g/mol. It features a thiazole ring substituted with a bromine atom at position 5 and an aldehyde group at position 2. This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde moiety and electron-deficient thiazole ring.

Preparation Methods

Bromination of Thiazole Derivatives

One prevalent method for synthesizing 5-Bromothiazole-2-carbaldehyde is through the bromination of thiazole-2-carbaldehyde. This process typically employs bromine or N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or dichloromethane. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures to facilitate complete bromination.

- Starting Material: Thiazole-2-carbaldehyde

- Reagents: Bromine or NBS

- Solvent: Acetic acid or dichloromethane

- Temperature: Room temperature to slightly elevated

Industrial Production Techniques

In an industrial context, the production of this compound can be optimized for higher yields and purity. Techniques may include:

Continuous Flow Reactors: These allow for precise control over temperature and reaction times.

Catalysts: Utilizing catalysts can enhance reaction rates and selectivity.

Advanced Purification Methods: Techniques such as recrystallization and chromatography are employed to achieve high-purity products.

The following table summarizes various synthetic routes along with their respective yields and conditions based on available literature.

Another notable method involves starting from 2-amino-5-bromothiazole. The synthesis proceeds through diazotization followed by reduction, leading to the formation of the desired aldehyde:

Diazotization: Treating 2-amino-5-bromothiazole with sodium nitrite in acidic conditions.

Reduction: Using hypophosphorous acid under controlled temperatures to yield this compound.

This method has shown promising results with yields around 70%, depending on the specific reaction conditions employed.

The preparation of this compound involves several effective synthetic strategies, primarily focusing on bromination and diazotization methods. Each method's efficiency can vary based on reagents, solvents, and reaction conditions, highlighting the importance of optimizing these parameters for industrial applications.

Further research could focus on developing greener synthesis methods that minimize waste and utilize more sustainable reagents. Additionally, exploring novel catalytic systems may enhance yield and selectivity while reducing reaction times.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Bromothiazole-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or organometallic reagents, to form a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed:

Oxidation: 5-Bromothiazole-2-carboxylic acid.

Reduction: 5-Bromothiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromothiazole-2-carbaldehyde is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds, which are prevalent in many pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets, such as enzymes and receptors. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: The compound is used in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases. Its derivatives have shown promise in preclinical studies for their therapeutic effects.

Industry: In the agrochemical industry, this compound is used to develop pesticides and herbicides. Its derivatives are tested for their efficacy in protecting crops from pests and diseases.

Mechanism of Action

The mechanism of action of 5-Bromothiazole-2-carbaldehyde and its derivatives depends on the specific biological target they interact with. Generally, the compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can alter the enzyme’s conformation and activity, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Key Properties :

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., reductions to alcohols, condensations to imines), while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

- Synthesis: A typical preparation involves reducing 5-bromothiazole-2-carbonyl derivatives. For example, sodium borohydride in methanol selectively reduces the carbonyl group to a hydroxymethyl intermediate.

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The following table compares 5-Bromothiazole-2-carbaldehyde with its analogs, highlighting structural and functional differences:

Biological Activity

5-Bromothiazole-2-carbaldehyde (CAS Number: 933752-44-4) is an organic compound characterized by a thiazole ring with a bromine atom and an aldehyde functional group. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

It appears as a yellowish-brown crystalline solid and is notable for its reactivity, which is attributed to the presence of both the bromine atom and the aldehyde group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multi-drug resistant organisms. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of Salmonella Typhi, with minimum inhibitory concentration (MIC) values reported as low as 3.125 mg/mL in some analogs .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 3.125 | Salmonella Typhi |

| 5-Chlorothiazole | 6.250 | Escherichia coli |

| 5-Nitrothiazole | 12.500 | Staphylococcus aureus |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, such as SH-SY5Y neuroblastoma cells. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Effects on SH-SY5Y Cells

- Experimental Setup : Various concentrations of this compound derivatives were applied to SH-SY5Y cells.

- Findings : The results indicated a dose-dependent increase in apoptosis markers, suggesting potential utility in neuro-oncology.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to active or allosteric sites, which alters enzyme conformation and function. This interaction can lead to various therapeutic effects depending on the target enzyme or receptor involved.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that derivatives of this compound exhibit favorable absorption characteristics, with some being able to cross the blood-brain barrier (BBB). However, toxicity assessments are crucial, as some derivatives may exhibit irritant properties upon exposure .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Blood-Brain Barrier (BBB) | Some derivatives can cross |

| Toxicity Level | Moderate irritant potential |

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its derivatives are being explored for their potential in treating neurological disorders and various types of cancer. Additionally, its role in agrochemical applications for developing pesticides highlights its versatility beyond medical use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromothiazole-2-carbaldehyde, and how can reaction conditions be optimized?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling reaction with 4-cyanophenylboronic acid uses this compound as the aryl halide substrate. Key conditions include:

- Catalyst system : Tetrakis(triphenylphosphine)palladium(0) (0.4 mmol per 10 mmol substrate) .

- Solvent/base : Dioxane/methanol/water mixture with Na₂CO₃ (2:1 molar ratio to substrate) .

- Temperature : Reflux under nitrogen for 20–24 hours.

Optimization involves adjusting catalyst loading, solvent polarity, and reaction time to improve yield. Bromination methods (e.g., using N-bromosuccinimide) are also employed for intermediate steps in related heterocycles .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aldehyde proton (~9.8–10.2 ppm) and thiazole ring signals.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 206.94 g/mol for C₄H₂BrNOS) .

- Infrared (IR) Spectroscopy : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch).

Cross-referencing with X-ray crystallography (if crystals are obtainable) is advised for structural confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as halogenated waste .

- Storage : Keep in a tightly sealed container in a dry, cool environment away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Methodological steps include:

- Purity Assessment : Re-crystallize or chromatograph the compound to remove byproducts.

- Solvent Screening : Test spectra in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

For example, unexpected peaks in ¹H NMR might indicate aldol condensation byproducts, requiring column chromatography for isolation .

Q. What catalytic systems are most effective for this compound in C–C bond-forming reactions?

- Palladium-Based Catalysts : Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄) are widely used for aryl-aryl bond formation .

- Ligand Effects : Bulky ligands (e.g., SPhos) enhance selectivity in Buchwald-Hartwig aminations.

- Alternative Metals : Copper(I) iodide with 1,10-phenanthroline for Ullmann-type couplings under microwave irradiation.

Optimization should focus on reducing bromo-thiazole decomposition, which occurs at high temperatures (>120°C) .

Q. How can researchers design experiments to study the reactivity of the aldehyde group in this compound?

- Derivatization Reactions : Condense with amines (e.g., hydrazines) to form hydrazones, monitored by TLC or HPLC .

- Kinetic Studies : Track aldehyde oxidation rates using UV-Vis spectroscopy (λ = 280–300 nm for aldehyde intermediates).

- Protecting Groups : Temporarily protect the aldehyde with acetals to study thiazole bromination selectively .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for X-ray analysis?

- Solvent Pair Screening : Use slow evaporation in polar/non-polar solvent pairs (e.g., ethanol/hexane).

- Temperature Gradients : Gradual cooling from 40°C to 4°C to promote nucleation.

- Additives : Introduce trace co-solvents (e.g., DMF) to reduce lattice strain. SHELX software (e.g., SHELXL) is recommended for structure refinement .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental data for this compound?

- Geometry Optimization : Re-optimize molecular structures using higher-level basis sets (e.g., B3LYP/6-311++G(d,p)).

- Solvent Modeling : Include solvent effects (e.g., PCM model) in DFT calculations to align with experimental conditions.

- Error Margins : Compare bond lengths/angles with crystallographic data (tolerance: ±0.02 Å for bonds, ±2° for angles) .

Properties

IUPAC Name |

5-bromo-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-3-1-6-4(2-7)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCPFNVIPHVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650119 | |

| Record name | 5-Bromo-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933752-44-4 | |

| Record name | 5-Bromo-2-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933752-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.